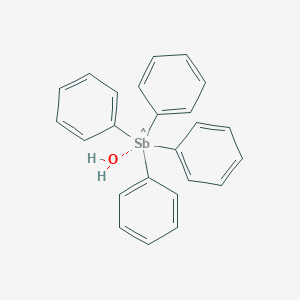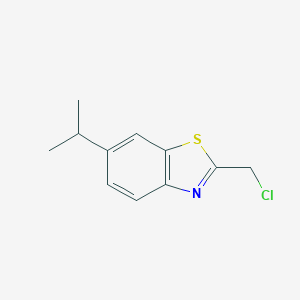![molecular formula C20H10AlN2O8S2+ B012042 Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) CAS No. 19795-24-5](/img/structure/B12042.png)
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate), also known as Alizarin Red S (ARS), is a synthetic dye commonly used in biochemistry and molecular biology research. The compound is a red-orange powder that is soluble in water and ethanol. ARS is an important tool in the study of calcium deposits and is often used to stain bone tissue and mineralized structures.
Mecanismo De Acción
ARS binds to calcium ions via a chelation mechanism, forming a complex that produces a red-orange color. The binding of ARS to calcium ions is pH-dependent and is optimal at a pH of 4.1-5.0. The complex formed between ARS and calcium ions is stable and can be used for quantitative analysis.
Efectos Bioquímicos Y Fisiológicos
ARS has no known biochemical or physiological effects on living organisms. The compound is not toxic and is considered safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ARS is a widely used calcium indicator that has several advantages for laboratory experiments. The compound is relatively inexpensive, easy to use, and produces a stable complex with calcium ions. However, ARS has several limitations that should be considered when designing experiments. The compound is pH-dependent and is only optimal for calcium detection at a pH of 4.1-5.0. ARS is also not suitable for use in living organisms as it cannot penetrate cell membranes.
Direcciones Futuras
There are several future directions for the use of ARS in scientific research. One area of interest is the development of new calcium indicators that are more sensitive and specific than ARS. Another area of interest is the use of ARS in the detection of calcium deposits in diseases such as osteoporosis and atherosclerosis. Additionally, ARS may have applications in the detection of calcium in geological samples and in the development of new materials.
Métodos De Síntesis
ARS can be synthesized by reacting 1,2-dihydroxyanthraquinone with 2,4-dihydroxybenzenesulfonic acid in the presence of aluminum ions. The resulting compound is purified by recrystallization and is typically obtained as a sodium salt.
Aplicaciones Científicas De Investigación
ARS is commonly used in scientific research as a calcium indicator. The compound binds to calcium ions, forming a complex that produces a red-orange color. This property makes ARS a useful tool for the detection of calcium deposits in tissues and cells. ARS is also used to stain mineralized structures in bone tissue and to detect calcium in cell cultures.
Propiedades
Número CAS |
19795-24-5 |
|---|---|
Nombre del producto |
Dialuminium tris(5,7,12,14-tetrahydro-7,14-dioxoquino[2,3-b]acridine-2,9-disulphonate) |
Fórmula molecular |
C20H10AlN2O8S2+ |
Peso molecular |
472.5 g/mol |
Nombre IUPAC |
7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2,9-disulfonic acid |
InChI |
InChI=1S/C20H12N2O8S2/c23-19-11-5-9(31(25,26)27)1-3-15(11)21-17-7-14-18(8-13(17)19)22-16-4-2-10(32(28,29)30)6-12(16)20(14)24/h1-8H,(H,21,23)(H,22,24)(H,25,26,27)(H,28,29,30) |
Clave InChI |
MFRFEKWCLAAHPL-UHFFFAOYSA-L |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=CC4=C(C=C3N2)C(=O)C5=C(N4)C=CC(=C5)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




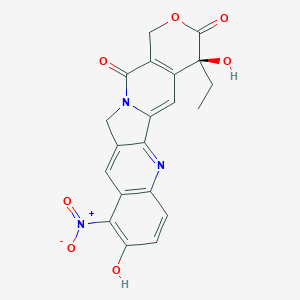
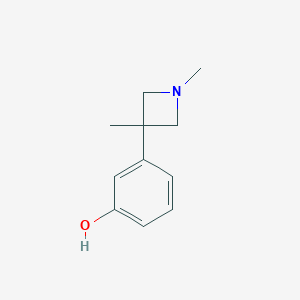
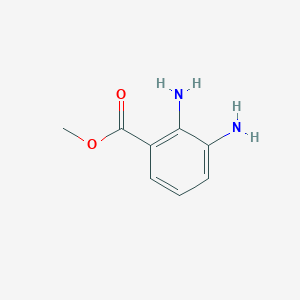
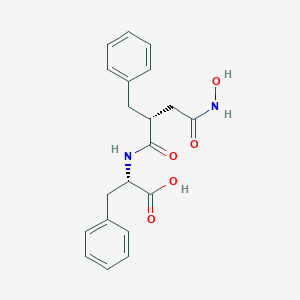
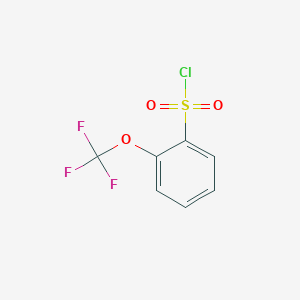
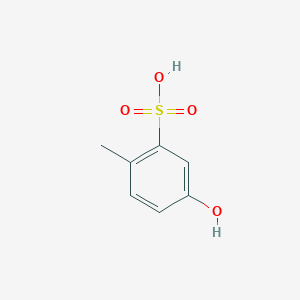
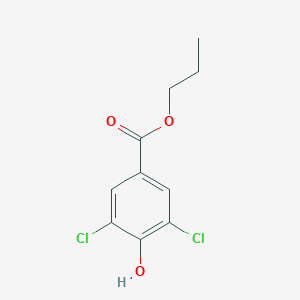
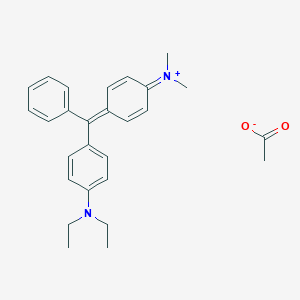
![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

